molecular formula C7H12F2O B1432687 (3,3-Difluorocyclohexyl)methanol CAS No. 1556901-52-0

(3,3-Difluorocyclohexyl)methanol

Cat. No.: B1432687
CAS No.: 1556901-52-0
M. Wt: 150.17 g/mol
InChI Key: BVOAPBKICTZRNM-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclohexyl)methanol is an organic compound with the molecular formula C7H12F2O It is characterized by the presence of a cyclohexane ring substituted with two fluorine atoms at the 3-position and a methanol group at the 1-position

Properties

IUPAC Name

(3,3-difluorocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOAPBKICTZRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclohexyl)methanol typically involves the fluorination of cyclohexylmethanol. One common method is the reaction of cyclohexylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of cyclohexylmethanol followed by selective fluorination using industrial fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of 3,3-difluorocyclohexanone.

    Reduction: Formation of 3,3-difluorocyclohexane.

    Substitution: Formation of various substituted cyclohexylmethanol derivatives.

Scientific Research Applications

(3,3-Difluorocyclohexyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclohexyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The compound may modulate the activity of certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluorocyclohexane): Lacks the methanol group, resulting in different chemical reactivity and biological activity.

    (4,4-Difluorocyclohexyl)methanol: Similar structure but with fluorine atoms at the 4-position, leading to different steric and electronic effects.

    (3,3,3-Trifluoropropyl)methanol: Contains an additional fluorine atom, which significantly alters its chemical properties.

Uniqueness

(3,3-Difluorocyclohexyl)methanol is unique due to the specific positioning of the fluorine atoms and the methanol group, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry.

Biological Activity

(3,3-Difluorocyclohexyl)methanol is a fluorinated compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring with two fluorine atoms located at the 3-position, contributing to its increased lipophilicity and metabolic stability. Its molecular formula is C8H12F2OC_8H_{12}F_2O with a molecular weight of 150.17 g/mol. The presence of the hydroxymethyl group allows for hydrogen bonding and other interactions, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms enhance the compound's lipophilicity, facilitating better penetration into biological membranes and interaction with enzymes and receptors. This can lead to modulation of enzymatic activity or receptor binding, impacting various biochemical pathways.

Enzyme Interactions

Research indicates that this compound may influence various enzyme activities. Its structure allows it to serve as a substrate or inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds often exhibit altered interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Potential Therapeutic Applications

Due to its unique properties, this compound holds promise in drug development. Its ability to modulate biological pathways suggests potential applications in treating diseases where enzyme modulation is beneficial. Ongoing research aims to explore its efficacy in various therapeutic contexts, including cancer treatment and metabolic disorders.

Case Study: Methanol Poisoning

While not directly related to this compound, studies on methanol poisoning provide insights into the biological effects of methanol derivatives. A recent report highlighted severe cases of methanol toxicity leading to metabolic acidosis and organ failure. This underscores the importance of understanding the biological implications of alcohol derivatives, including fluorinated variants like this compound .

Case Study Findings
Methanol PoisoningSevere metabolic acidosis and visual impairment were observed in cases involving homemade alcoholic beverages. Management included antidotes like fomepizole and hemodialysis .
Enzyme Interaction StudyInvestigated the effects of fluorinated compounds on cytochrome P450 activity, revealing potential for altered drug metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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